3-Anilino-4-phenyl-1,3-thiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Anilino-4-phenyl-1,3-thiazole-2-thione” is a derivative of thiazole, which is a heterocyclic organic compound. Thiazole has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of “3-Anilino-4-phenyl-1,3-thiazole-2-thione” can be inferred from its name and the general structure of thiazoles. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis Approaches and Intermediate Compounds
3-Anilino-4-phenyl-1,3-thiazole-2-thione and its derivatives have been synthesized through various chemical routes, often involving reactions with aniline, carbon disulfide, and different α-haloketone compounds. The compounds have been identified as useful intermediates in chemical syntheses, and their structures have been confirmed using techniques like IR, ~1H-NMR (Lin Yan-fang, 2007), (H. Leopold & T. Strassner, 2017).
Synthesis of Heterocyclic Compounds
Research has shown the synthesis of various heterocyclic compounds like 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives through multi-component reactions, indicating the versatility of 3-Anilino-4-phenyl-1,3-thiazole-2-thione in forming complex molecular structures (J. Safaei‐Ghomi et al., 2012), (H. Shahbazi-Alavi et al., 2019).
Industrial and Material Applications
Tribology and Corrosion Inhibition
Compounds similar to 3-Anilino-4-phenyl-1,3-thiazole-2-thione have been studied for their tribological behaviors, indicating potential applications in industrial lubricants and as corrosion inhibitors. The studies show these compounds can form protective films on metal surfaces, enhancing their tribological performance (F. Zhu et al., 2009), (Yang Hongxia, 2010).
Synthesis of Advanced Materials
The compound's derivatives have been used in synthesizing advanced materials like polyheterocycles, indicating its utility in creating new, potentially useful materials with high thermal stability and unique electrical properties (Y. Saegusa et al., 1994).
Future Directions
Thiazoles and their derivatives have been found to have diverse biological activities and have been the subject of much research . Therefore, “3-Anilino-4-phenyl-1,3-thiazole-2-thione” and similar compounds could be good starting points for the development of new drugs . Future research could focus on enhancing their activity and decreasing potential toxic side effects .
properties
IUPAC Name |
3-anilino-4-phenyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c18-15-17(16-13-9-5-2-6-10-13)14(11-19-15)12-7-3-1-4-8-12/h1-11,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAIJITYRWUEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-4-phenyl-1,3-thiazole-2-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.